molecular formula C9H19NO2 B143105 methyl N-heptan-3-ylcarbamate CAS No. 128538-18-1

methyl N-heptan-3-ylcarbamate

Cat. No. B143105
M. Wt: 173.25 g/mol
InChI Key: UFBWQHWTFJQBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-heptan-3-ylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of insecticides and is used to control a variety of pests, including insects, mites, and ticks. Carbaryl is a white crystalline solid that is soluble in water and has a faint, slightly sweet odor. It is one of the most commonly used insecticides in the world, and its use has been the subject of extensive research.

Mechanism Of Action

Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine in the synapse, which results in overstimulation of the nervous system and ultimately paralysis and death of the insect.

Biochemical And Physiological Effects

Carbaryl has been shown to have a number of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It also affects the metabolism of insects, leading to a decrease in energy production and a decrease in the synthesis of essential proteins.

Advantages And Limitations For Lab Experiments

Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively inexpensive and easy to use, making it a popular choice for laboratory experiments. However, its use can be limited by its toxicity to non-target organisms, including humans and other animals. It is also subject to degradation by sunlight and other environmental factors, which can limit its effectiveness.

Future Directions

Future research on methyl N-heptan-3-ylcarbamate is likely to focus on developing new formulations that are more effective and less toxic to non-target organisms. There is also a need for research on the long-term effects of methyl N-heptan-3-ylcarbamate on the environment and human health. Additionally, there is a need for research on the development of new insecticides that are more selective and less harmful to the environment.

Synthesis Methods

Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction produces methyl N-heptan-3-ylcarbamate as a white crystalline solid. The synthesis of methyl N-heptan-3-ylcarbamate is a complex process that requires careful handling of the reactants and the use of specialized equipment.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the insect.

properties

CAS RN

128538-18-1

Product Name

methyl N-heptan-3-ylcarbamate

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl N-heptan-3-ylcarbamate

InChI

InChI=1S/C9H19NO2/c1-4-6-7-8(5-2)10-9(11)12-3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

UFBWQHWTFJQBFV-UHFFFAOYSA-N

SMILES

CCCCC(CC)NC(=O)OC

Canonical SMILES

CCCCC(CC)NC(=O)OC

synonyms

Carbamic acid, (1-ethylpentyl)-, methyl ester (9CI)

Origin of Product

United States

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